[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
CAS No.: 1019111-23-9
Cat. No.: VC2986960
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019111-23-9 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 2-[2-(3,5-dimethyl-1,2,4-triazol-4-yl)phenoxy]acetic acid |
| Standard InChI | InChI=1S/C12H13N3O3/c1-8-13-14-9(2)15(8)10-5-3-4-6-11(10)18-7-12(16)17/h3-6H,7H2,1-2H3,(H,16,17) |
| Standard InChI Key | WJEXRMNIYGGDDG-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N1C2=CC=CC=C2OCC(=O)O)C |
| Canonical SMILES | CC1=NN=C(N1C2=CC=CC=C2OCC(=O)O)C |
Introduction
[2-(3,5-Dimethyl- triazol-4-yl)-phenoxy]-acetic acid is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This compound is particularly notable in the fields of pharmacology and agricultural chemistry due to its potential antifungal and anti-inflammatory properties. The presence of a triazole ring is significant, as it is often associated with various biological functions.
Synthesis and Chemical Reactions
The synthesis of [2-(3,5-Dimethyl- triazol-4-yl)-phenoxy]-acetic acid involves several steps, requiring careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Chemical Reactions
This compound can participate in various chemical reactions typical for carboxylic acids and heterocycles, including esterification, amidation, and reactions with nucleophiles. These reactions often require specific catalysts or reagents and are sensitive to conditions such as temperature and solvent choice.
Biological Activities and Applications
Research suggests that compounds similar to [2-(3,5-Dimethyl- triazol-4-yl)-phenoxy]-acetic acid may exhibit anti-inflammatory and analgesic activities through mechanisms such as the inhibition of cyclooxygenase enzymes or modulation of signaling pathways associated with pain and inflammation.
Potential Applications
-
Pharmacology: The compound's potential biological activities make it a candidate for further study in medicinal chemistry, particularly in the development of drugs with anti-inflammatory properties.
-
Agricultural Chemistry: Its antifungal properties could be explored for use in agricultural applications, such as fungicides.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| [2-(3,5-Dimethyl- triazol-4-yl)-phenoxy]-acetic acid | 247.25 g/mol | |
| (2-(((3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOXY)ACETIC ACID | 274.28 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume